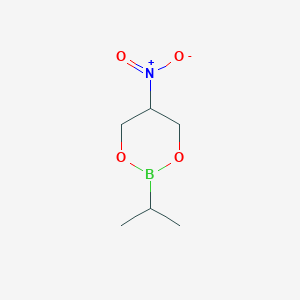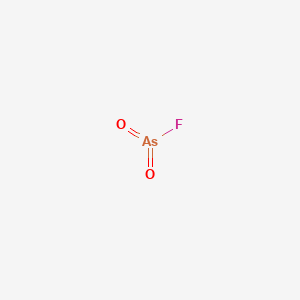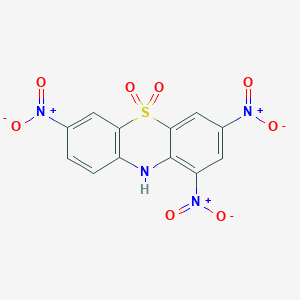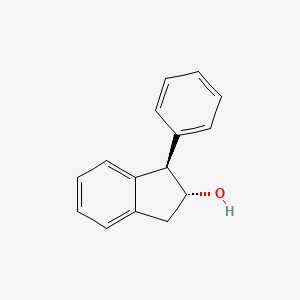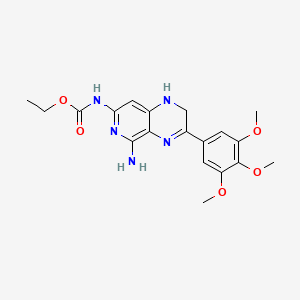![molecular formula C13H20OS2 B14417748 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane CAS No. 80472-68-0](/img/structure/B14417748.png)
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes a dithiane ring fused with a cyclopentylidene and methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane typically involves the reaction of cyclopentylidene derivatives with methoxy and dithiane precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial and anticancer properties.
2-Benzylazaspiro[4.4]nonane: Used in medicinal chemistry for its biological activity.
Uniqueness
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80472-68-0 |
|---|---|
Molekularformel |
C13H20OS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
4-cyclopentylidene-1-methoxy-2,3-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C13H20OS2/c1-14-12-13(8-4-5-9-13)11(15-16-12)10-6-2-3-7-10/h12H,2-9H2,1H3 |
InChI-Schlüssel |
WLRVPOFDWHHIIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2(CCCC2)C(=C3CCCC3)SS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



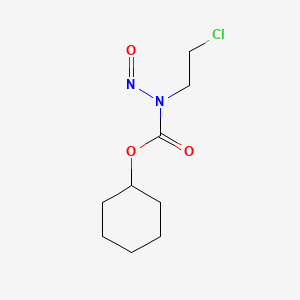
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

